molecular formula C19H24N2O2S B2684739 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide CAS No. 953999-99-0

4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide

Cat. No.: B2684739
CAS No.: 953999-99-0
M. Wt: 344.47
InChI Key: GBKUIFWIDPQXEI-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide: is a chemical compound with the molecular formula C19H24N2O2S and a molecular weight of 344.47 g/mol .

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific structure and properties. Factors that can influence this include the compound’s size, charge, lipophilicity, and the presence of functional groups that can be metabolized by enzymes .

The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that can interact with the compound. For example, the compound’s stability could be affected by exposure to light or high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.

    Attachment of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
  • 4-methyl-N-(4-methylphenyl)benzenesulfonamide
  • 4-methyl-N-(pyrrolidin-1-yl)benzenesulfonamide

Uniqueness

4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both the pyrrolidine and phenethyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-16-4-10-19(11-5-16)24(22,23)20-13-12-17-6-8-18(9-7-17)21-14-2-3-15-21/h4-11,20H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKUIFWIDPQXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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